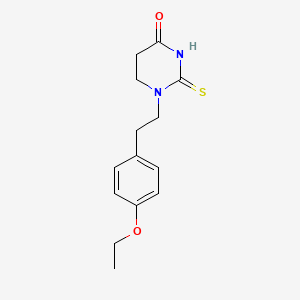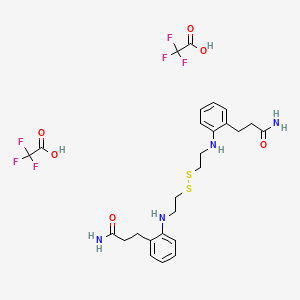
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 2-(2-((1,1-dimethylethyl)amino)ethoxy) Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the tert-butylamino group.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzamide moiety can interact with proteins, affecting their function. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, N-(1,1-dimethylethyl)-
- N-tert-Butylbenzamide
- N-t-Butylbenzamide
Uniqueness
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to the presence of the indole ring, which imparts distinct biological activities. The combination of the benzamide and indole moieties enhances its potential as a therapeutic agent, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
112857-87-1 |
|---|---|
Molekularformel |
C21H26ClN3O2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
2-[2-(tert-butylamino)ethoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-21(2,3)23-13-14-26-19-10-5-4-7-16(19)20(25)24-18-9-6-8-17-15(18)11-12-22-17;/h4-12,22-23H,13-14H2,1-3H3,(H,24,25);1H |
InChI-Schlüssel |
ZBONZTOIRWPPET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)










